molecular formula C9H17NO3 B6286000 tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate CAS No. 1932101-73-9

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

Cat. No.: B6286000
CAS No.: 1932101-73-9
M. Wt: 187.24 g/mol
InChI Key: FVUJIZNXJAXEJU-RNFRBKRXSA-N
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Description

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate: is a chemical compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom and a hydroxycyclobutyl group attached to the carbamate moiety

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Safety and Hazards

Again, the safety and hazards would depend on the exact structure of the compound. Some carbamates are toxic and can be hazardous if ingested or inhaled .

Future Directions

The future directions for research on “tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate” would depend on its potential applications. If it has useful properties, it could be studied further for use in pharmaceuticals, agriculture, or other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl chloroformate and (1R,2R)-2-hydroxycyclobutylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate
  • tert-Butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate

Comparison: tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate is unique due to its hydroxycyclobutyl group, which imparts different reactivity and steric properties compared to similar compounds with different ring sizes or substituents. For example, the cyclobutyl ring in this compound is more strained compared to a cyclopentyl ring, leading to different reactivity patterns.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJIZNXJAXEJU-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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